Physicochemical Superiority of the 3-Azabicyclo[3.1.1]heptane Core Over Native Pyridine: 12.6× Solubility Gain and 11× Metabolic Stability Gain in Rupatadine Head-to-Head Comparison
Replacement of the pyridine ring in the marketed drug Rupatadine with the 3‑azabicyclo[3.1.1]heptane core (compound 52, the N‑Me derivative sharing the identical bicyclic scaffold as the target compound) produced dramatic, quantifiable improvements across all measured ADME parameters [1]. Aqueous solubility increased from 29 μM (Rupatadine free base) to 365 μM (52)—a 12.6‑fold gain. Experimental lipophilicity logD decreased from >4.5 to 3.8, while calculated clogP remained nearly unchanged (5.1 vs. 5.2), indicating that the improvement in solubility arises from reduced non‑specific lipophilic interactions rather than altered ionization [1]. Human liver microsomal intrinsic clearance (CLint) dropped 11‑fold from 517 to 47 mg min⁻¹ μL⁻¹, extending the metabolic half‑life (t₁/₂) from 3.2 min to 35.7 min [1]. No alternative saturated bioisostere scaffold (e.g., bicyclo[1.1.1]pentane or 2‑oxabicyclo[2.2.2]octane) has demonstrated this combination of solubility and metabolic stability improvements in a direct drug‑to‑analogue comparison against pyridine.
| Evidence Dimension | Physicochemical and ADME parameters: aqueous solubility, lipophilicity, metabolic stability |
|---|---|
| Target Compound Data | Compound 52 (3‑aza‑BCHP‑Rupatadine analogue): solubility = 365 μM; logD = 3.8; clogP = 5.2; CLint = 47 mg min⁻¹ μL⁻¹; t₁/₂ = 35.7 min |
| Comparator Or Baseline | Rupatadine (free base, pyridine‑containing): solubility = 29 μM; logD > 4.5; clogP = 5.1; CLint = 517 mg min⁻¹ μL⁻¹; t₁/₂ = 3.2 min |
| Quantified Difference | Solubility: 12.6‑fold increase; logD: >0.7 unit decrease; CLint: 11‑fold reduction; t₁/₂: 11.2‑fold extension |
| Conditions | Aqueous solubility measured on free bases; logD and clogP by calculation and experimental measurement; metabolic stability in human liver microsomes (HLM) |
Why This Matters
Procurement of building blocks bearing the 3‑azabicyclo[3.1.1]heptane core enables medicinal chemistry programs to systematically replace pyridine rings in lead candidates and predictably achieve order‑of‑magnitude improvements in solubility and metabolic stability without altering calculated lipophilicity.
- [1] Dibchak D, Snisarenko M, Mishuk A, Shablykin O, Bortnichuk L, Klymenko-Ulianov O, Kheylik Y, Sadkova IV, Rzepa HS, Mykhailiuk PK. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angew. Chem. Int. Ed. 2023, 62(39), e202304246. DOI: 10.1002/anie.202304246 View Source
